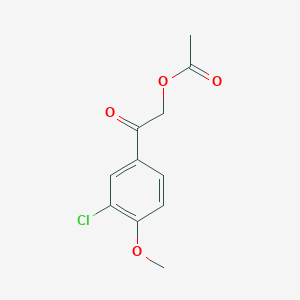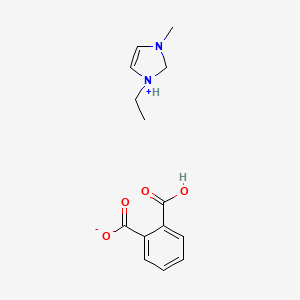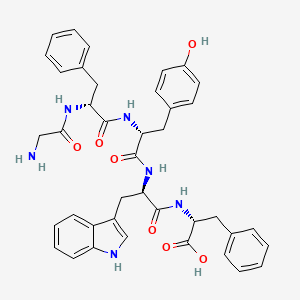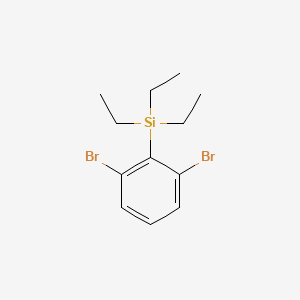![molecular formula C18H24N2O6S2 B12588113 3'-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine CAS No. 647852-38-8](/img/structure/B12588113.png)
3'-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine is a synthetic nucleoside analog This compound is characterized by the presence of an acetyl group at the 3’ position, a tert-butyldisulfanyl group attached to a prop-1-yn-1-yl chain at the 5’ position, and a deoxyuridine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine typically involves multiple steps:
Starting Material: The synthesis begins with commercially available 2’-deoxyuridine.
Acetylation: The 3’-hydroxyl group of 2’-deoxyuridine is acetylated using acetic anhydride in the presence of a base such as pyridine.
Introduction of the Prop-1-yn-1-yl Chain: The 5’ position is modified by introducing a prop-1-yn-1-yl chain through a Sonogashira coupling reaction. This involves the use of a palladium catalyst and a copper co-catalyst.
Disulfide Formation: The tert-butyldisulfanyl group is introduced by reacting the alkyne with tert-butyl disulfide in the presence of a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
3’-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine can undergo various types of chemical reactions:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: DTT or TCEP are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various nucleoside analogs with different functional groups at the 3’ position.
科学研究应用
3’-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modifying nucleic acids and influencing biological processes.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 3’-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The disulfide bond may also play a role in redox reactions within the cell, potentially affecting cellular signaling pathways.
相似化合物的比较
Similar Compounds
2’-Deoxyuridine: The parent compound without the acetyl and disulfanyl modifications.
5-Iodo-2’-deoxyuridine: A nucleoside analog with an iodine atom at the 5’ position.
3’-Azido-3’-deoxythymidine (AZT): A nucleoside analog used as an antiretroviral medication.
Uniqueness
3’-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine is unique due to the presence of both the acetyl and disulfanyl groups, which confer distinct chemical and biological properties. These modifications can influence the compound’s reactivity, stability, and interactions with biological molecules, making it a valuable tool in various research applications.
属性
CAS 编号 |
647852-38-8 |
|---|---|
分子式 |
C18H24N2O6S2 |
分子量 |
428.5 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-5-[5-[3-(tert-butyldisulfanyl)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C18H24N2O6S2/c1-11(22)25-13-8-15(26-14(13)10-21)20-9-12(16(23)19-17(20)24)6-5-7-27-28-18(2,3)4/h9,13-15,21H,7-8,10H2,1-4H3,(H,19,23,24)/t13-,14+,15+/m0/s1 |
InChI 键 |
SZVWSNZJZQYYQF-RRFJBIMHSA-N |
手性 SMILES |
CC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C#CCSSC(C)(C)C |
规范 SMILES |
CC(=O)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)C#CCSSC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Hexanol, 2-[(phenylamino)oxy]-, (2R)-](/img/structure/B12588036.png)
![5H-Oxazolo[4,5-h][3]benzazepine, 6,7,8,9-tetrahydro-2-methyl-7-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-](/img/structure/B12588042.png)


![Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane](/img/structure/B12588080.png)

![7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12588096.png)
![4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine](/img/structure/B12588102.png)
![1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene](/img/structure/B12588107.png)

![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-(2-furylmethyl)acetamide](/img/structure/B12588121.png)

![3H-Naphtho[2,1-b]pyran, 3,3'-(1,4-phenylene)bis[3-phenyl-](/img/structure/B12588130.png)
